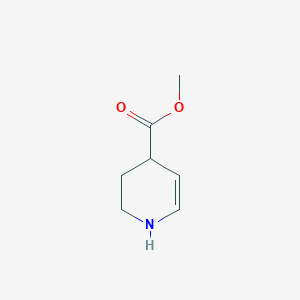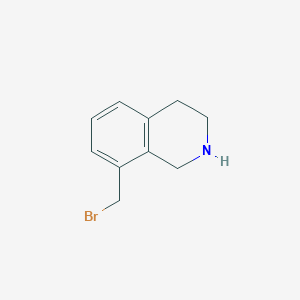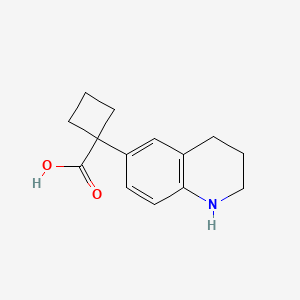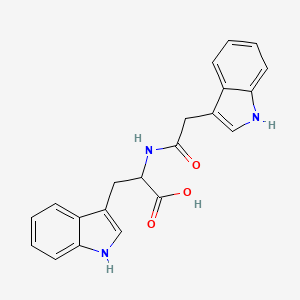
Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2,3,4-tetrahydropyridine-4-carboxylate typically involves the reaction of a suitable amine with an ester. One common method includes the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitates the reaction under mild conditions . Another approach involves the use of dibenzoyl peroxide in dimethylformamide (DMF) to form the protected amine, followed by further reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly and sustainable approaches. These methods aim to minimize the use of toxic catalysts and organic solvents, focusing instead on green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: TEMPO, oxygen, and mild bases.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acyl chlorides, and bases like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidative properties and its role in various biological processes.
Medicine: Investigated for its potential as an anticancer and anti-tubercular agent.
Industry: Utilized in the production of polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of methyl 1,2,3,4-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. In the case of its anticancer activity, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A commercially available imine used in various chemical reactions.
Uniqueness: Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
methyl 1,2,3,4-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,4,6,8H,3,5H2,1H3 |
Clave InChI |
GDEQPKJCACIADJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCNC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)




![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)






![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)

